4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Description
The compound “4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a thiol group (-SH), and a phenyl ring with two methoxy groups (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a heterocyclic ring containing three nitrogen atoms and two carbon atoms. The phenyl ring with the two methoxy groups would contribute to the overall stability and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, thiol, and methoxy groups, as well as the triazole ring. The amino and thiol groups are nucleophilic and could participate in various reactions. The methoxy groups might influence the reactivity of the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence and position of the functional groups, and the overall charge distribution would all play a role .Safety and Hazards
Mechanism of Action
Target of Action
Triazoles and benzenesulfonamides are known to have a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, etc . .
Mode of Action
Triazoles generally work by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes .
Properties
IUPAC Name |
4-amino-3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-6-3-4-7(8(5-6)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYOXTJPMZAWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=S)N2N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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